1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanamine hydrochloride
CAS No.:
Cat. No.: VC13781084
Molecular Formula: C15H23BClNO2
Molecular Weight: 295.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23BClNO2 |
|---|---|
| Molecular Weight | 295.6 g/mol |
| IUPAC Name | 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C15H22BNO2.ClH/c1-13(2)14(3,4)19-16(18-13)12-7-5-11(6-8-12)15(17)9-10-15;/h5-8H,9-10,17H2,1-4H3;1H |
| Standard InChI Key | HHTIIBHICWQHCY-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)N.Cl |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s IUPAC name, 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropan-1-amine hydrochloride, reflects its core structure: a cyclopropane ring substituted with an amine group at the 1-position and a phenyl group bearing a pinacol boronate ester at the para position, with a hydrochloride counterion . Its molecular formula, C₁₅H₂₃BClNO₂, confirms the presence of boron (essential for Suzuki-Miyaura coupling) and chlorine from the hydrochloride salt.
Table 1: Structural and Identifier Data
Spectroscopic and Computational Data
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this compound likely involves sequential functionalization of the phenyl ring. A plausible route includes:
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Boronation: Introducing the pinacol boronate group via Miyaura borylation of a bromophenyl precursor.
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Cyclopropanation: Formation of the cyclopropane ring via [2+1] cycloaddition or Simmons-Smith reaction on a vinylarene intermediate.
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Amine Formation: Reductive amination or displacement of a leaving group to install the primary amine.
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Hydrochlorination: Treatment with HCl to yield the hydrochloride salt .
Industrial-Scale Production
No data on commercial manufacturing processes are available. The compound is cataloged by specialty chemical vendors (e.g., VulcanChem, Key Organics) with prices and batch sizes tailored to research-scale demand .
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound is expected to exhibit high solubility in polar solvents (e.g., water, methanol) but may degrade under acidic or aqueous conditions due to boronate ester hydrolysis. The pinacol group mitigates this instability, enabling use in anhydrous organic reactions.
Applications in Research and Industry
Pharmaceutical Intermediate
The compound’s boronate group positions it as a coupling partner in Suzuki-Miyaura reactions, a cornerstone of aryl-aryl bond formation in drug synthesis. For example, similar compounds (e.g., PubChem CID 53216774) are used to install aromatic fragments in kinase inhibitors and antivirals . The cyclopropanamine moiety may confer conformational rigidity, enhancing target binding in bioactive molecules.
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